Rhodanine, 3-(1-naphthyl)-

Description

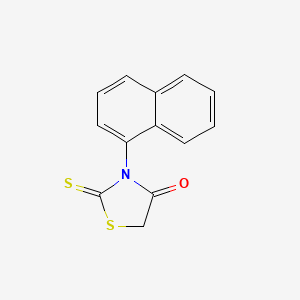

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQHTADDWORHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178108 | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23517-78-4 | |

| Record name | 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23517-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1 Naphthyl Rhodanine and Its Derivatives

General Synthetic Routes to Rhodanine (B49660) Scaffolds

The rhodanine core, a 5-membered heterocyclic compound featuring a thiazolidine (B150603) nucleus, is a privileged scaffold in medicinal chemistry. guidechem.com Its synthesis can be achieved through several established routes, including classical cyclization reactions and modern multi-component strategies.

The foundational methods for constructing the rhodanine ring involve cyclization reactions. The classic synthesis, first reported by Marceli Nencki in 1877, involves the reaction of ammonium (B1175870) thiocyanate (B1210189) with chloroacetic acid in water. wikipedia.org Another common approach utilizes carbon disulfide, ammonia, and chloroacetic acid, which proceeds through a dithiocarbamate (B8719985) intermediate to form the rhodanine ring. wikipedia.org

Alternative cyclization strategies have been developed to improve efficiency and avoid harsh reagents. One such method involves the reaction of thiourea (B124793) with thioglycolic acid, often catalyzed by a protic acid, to directly prepare the rhodanine skeleton and its N-aryl derivatives. guidechem.comsemanticscholar.org Furthermore, a catalytic cyclization occurring between an N-substituted isothiocyanate and thioacetic acid can also yield the corresponding 3-substituted rhodanine compound. researchgate.net

The Knoevenagel condensation is a cornerstone reaction for the functionalization of the rhodanine scaffold, specifically at the C-5 position. derpharmachemica.comnanobioletters.com This position contains an active methylene (B1212753) group, made reactive by the adjacent thiocarbonyl and carbonyl groups, making it susceptible to condensation with aldehydes and ketones. researchgate.netnih.gov

This reaction is widely employed to synthesize 5-arylidene and 5-heteroarylidene rhodanine derivatives. derpharmachemica.comresearchgate.net The process typically involves reacting rhodanine with an appropriate aldehyde in the presence of a catalyst. A variety of catalytic systems can be used, including alum, deep eutectic solvents like choline (B1196258) chloride:urea (B33335), and heterogeneous catalysts such as copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs). derpharmachemica.comnanobioletters.comresearchgate.net Reaction conditions can be optimized for efficiency and sustainability, often employing microwave irradiation or using green solvents like water. derpharmachemica.comnanobioletters.com

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like rhodanine derivatives in a one-pot process. uniba.it These reactions combine three or more starting materials in a single step, avoiding the need to isolate intermediates and often simplifying purification procedures. nih.govnih.gov

Several MCRs have been developed for rhodanine synthesis. A common three-component approach involves the reaction of a primary amine, carbon disulfide, and an electrophile such as maleic anhydride, α-chloro-β,γ-alkenoate esters, or aryl propiolates. nih.govnih.govresearchgate.net Four-component reactions have also been reported, for instance, the combination of a primary amine, carbon disulfide, ethyl chloroacetate (B1199739), and a cyano-substituted alkenyl oxindole (B195798) to produce complex rhodanine-oxindole derivatives. tandfonline.com These strategies are valued for their ability to rapidly generate molecular diversity from simple starting materials. nih.gov

Targeted Synthesis of 3-(1-Naphthyl)rhodanine

The targeted synthesis of 3-(1-naphthyl)rhodanine can be efficiently achieved by applying the principles of multi-component reactions. A one-pot, three-component synthesis is a highly plausible and direct route. This methodology involves the reaction of 1-naphthylamine (B1663977), carbon disulfide, and a suitable two-carbon electrophile like ethyl chloroacetate or chloroacetyl chloride. researchgate.netnih.gov

In this proposed synthesis, 1-naphthylamine first reacts with carbon disulfide, typically in the presence of a base, to form an in situ dithiocarbamate intermediate. This nucleophilic intermediate then undergoes a reaction with ethyl chloroacetate. The subsequent intramolecular cyclization via condensation and elimination of ethanol (B145695) yields the final product, 3-(1-naphthyl)rhodanine. This approach is advantageous as it builds the substituted rhodanine core in a single, convergent step.

Derivatization Strategies at C-5 Position of 3-(1-Naphthyl)rhodanine

Once the 3-(1-naphthyl)rhodanine scaffold is synthesized, its C-5 position serves as a prime site for further derivatization to create a library of related compounds. This is predominantly achieved through the Knoevenagel condensation.

The introduction of diverse aromatic and heteroaromatic groups at the C-5 position of 3-(1-naphthyl)rhodanine is accomplished by reacting it with a wide array of aromatic and heteroaromatic aldehydes. nanobioletters.com This Knoevenagel condensation proceeds under various catalytic conditions, leading to the formation of (Z)-5-arylidene-3-(1-naphthyl)rhodanine derivatives. The geometry of the exocyclic double bond is typically the Z-isomer due to steric hindrance and thermodynamic stability. nih.gov

The versatility of this reaction allows for the incorporation of a broad spectrum of functional groups on the aromatic or heteroaromatic ring, depending on the chosen aldehyde. This enables the fine-tuning of the molecule's steric and electronic properties. The table below illustrates potential derivatizations using this method.

| Aldehyde Reactant | Resulting C-5 Substituted Moiety |

| Benzaldehyde | 5-Benzylidene |

| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene) |

| 4-(Trifluoromethyl)benzaldehyde | 5-(4-(Trifluoromethyl)benzylidene) |

| 3,4-Difluorobenzaldehyde | 5-(3,4-Difluorobenzylidene) |

| 2-Furaldehyde | 5-(Furan-2-ylmethylene) |

| Pyridine-4-carbaldehyde | 5-(Pyridin-4-ylmethylene) |

| Indole-3-carboxaldehyde | 5-(1H-Indol-3-ylmethylene) |

This derivatization strategy is a powerful tool for systematically modifying the structure of 3-(1-naphthyl)rhodanine to explore its chemical space.

Incorporation of Azo Moieties

The introduction of an azo moiety (—N=N—) into the 3-(1-naphthyl)rhodanine scaffold typically occurs at the C-5 position, which features an active methylene group. This transformation is generally achieved through an azo coupling reaction, a classic method for forming azo compounds. The reaction involves the electrophilic substitution of a hydrogen atom at the active methylene site by a diazonium salt.

The general mechanism proceeds in two main steps:

Diazotization : An aromatic amine, such as an aniline (B41778) or naphthylamine derivative, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling : The rhodanine substrate, in this case, 3-(1-naphthyl)rhodanine, is dissolved in a suitable solvent, and the pH is adjusted to create a basic or weakly acidic medium. This condition facilitates the deprotonation of the C-5 methylene group, forming a nucleophilic carbanion. The previously prepared diazonium salt is then added, and the electrophilic diazonium cation attacks the carbanion, forming the C—N bond and subsequently the azo-linked derivative.

This method allows for the synthesis of a diverse library of azo-rhodanine derivatives by varying the aromatic amine used in the diazotization step. For instance, the synthesis of compounds like 1-(5-((4-Bromophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione demonstrates a similar coupling of a diazonium salt to a heterocyclic ring, yielding colored compounds. mdpi.com The resulting 5-arylazo-3-(1-naphthyl)rhodanine compounds are often highly colored due to the extended π-conjugation system created by the azo group linking the rhodanine and aryl moieties.

Table 1: General Scheme for Azo Moiety Incorporation

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Diazotization | Aromatic Amine (Ar-NH₂), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) |

| 2. Azo Coupling | 3-(1-Naphthyl)rhodanine, Aryl Diazonium Salt | Basic or weakly acidic medium | 5-(Arylazo)-3-(1-naphthyl)rhodanine |

Microwave-Assisted Synthetic Approaches in Rhodanine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving product yields compared to conventional heating methods. nih.gov In rhodanine chemistry, this technology is frequently applied to the Knoevenagel condensation, a key reaction for functionalizing the C-5 position of the rhodanine ring. derpharmachemica.com

The Knoevenagel condensation involves the reaction of the active methylene group of 3-(1-naphthyl)rhodanine with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield a 5-arylidene or 5-alkylidene derivative. wikipedia.org Under microwave irradiation, this reaction can be completed in minutes, whereas conventional heating might require several hours. derpharmachemica.comnih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Research has demonstrated the advantages of microwave irradiation for synthesizing various rhodanine derivatives. For example, the condensation of rhodanine with aromatic aldehydes using a catalyst like alum in an aqueous medium is significantly accelerated by microwave heating. derpharmachemica.com This approach not only shortens reaction times but also aligns with green chemistry principles by enabling the use of water as a solvent. The comparison in the table below, based on data for general rhodanine condensations, illustrates the typical improvements seen with microwave assistance.

Table 2: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation of Rhodanines

| Aldehyde Reactant | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Conventional | Alum | Water | 2.5 h | 75% | derpharmachemica.com |

| Benzaldehyde | Microwave (400W) | Alum | Water | 3 min | 94% | derpharmachemica.com |

| 4-Chlorobenzaldehyde | Conventional | Alum | Water | 2 h | 78% | derpharmachemica.com |

| 4-Chlorobenzaldehyde | Microwave (400W) | Alum | Water | 2.5 min | 96% | derpharmachemica.com |

| 4-Methoxybenzaldehyde | Conventional | Alum | Water | 3 h | 72% | derpharmachemica.com |

Green Chemistry Principles in Rhodanine Synthesis

The synthesis of 3-(1-naphthyl)rhodanine and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orggreenchemistry-toolkit.org Key applications of these principles in rhodanine synthesis include the use of environmentally benign solvents, the development of catalyst-free reactions, and the adoption of energy-efficient techniques like microwave irradiation.

One of the primary focuses is the replacement of volatile and toxic organic solvents. Water has been successfully used as a solvent for the Knoevenagel condensation of rhodanines, often in conjunction with microwave heating and a recyclable catalyst like alum. derpharmachemica.com This approach offers significant environmental benefits over traditional methods that use solvents like glacial acetic acid or toluene. rsc.org

Another green strategy involves the use of deep eutectic solvents (DES), such as a mixture of choline chloride and urea. researchgate.net These solvents are biodegradable, have low toxicity, and can be recycled. Knoevenagel condensations performed in a choline chloride:urea deep eutectic solvent have been shown to proceed efficiently, often without the need for an additional catalyst. researchgate.net Furthermore, three-component reactions, where multiple reactants are combined in a single step to form the rhodanine core, represent a highly atom-economical and efficient green synthetic route. Such reactions have been successfully carried out in water or polyethylene (B3416737) glycol (PEG), further enhancing their green credentials. researchgate.net

Table 3: Application of Green Chemistry Principles in Rhodanine Synthesis

| Green Principle | Application in Rhodanine Synthesis | Example | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of water instead of volatile organic solvents. | Knoevenagel condensation of rhodanine and aldehydes in water. | Reduced toxicity and environmental impact. | derpharmachemica.com |

| Catalysis | Use of recyclable, non-toxic catalysts. | Alum (potassium aluminum sulfate) as a catalyst in aqueous media. | Avoids heavy metal catalysts and facilitates easy work-up. | derpharmachemica.com |

| Atom Economy | One-pot, three-component synthesis. | Reaction of an amine, carbon disulfide, and an acetylenic ester in water. | High efficiency, reduces intermediate separation and purification steps. | researchgate.net |

| Energy Efficiency | Microwave-assisted reactions. | Condensation reactions completed in minutes instead of hours. | Significant reduction in energy consumption and reaction time. | derpharmachemica.comnih.gov |

| Renewable Feedstocks/Solvents | Use of deep eutectic solvents (DES). | Knoevenagel condensation in a choline chloride:urea mixture. | Biodegradable, low toxicity, recyclable solvent system. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 1 Naphthyl Rhodanine

Reactivity of the Rhodanine (B49660) Ring System

The rhodanine ring is a versatile heterocyclic scaffold known for its diverse reactivity, which allows for a wide range of chemical modifications.

The 1-naphthyl group of 3-(1-naphthyl)rhodanine can undergo electrophilic aromatic substitution reactions. The rhodanine moiety, being connected through the nitrogen atom, influences the regioselectivity of these substitutions. The nitrogen atom's lone pair of electrons can be delocalized into the rhodanine ring, making the rhodanine group as a whole an electron-withdrawing substituent. This deactivating nature generally slows down the rate of electrophilic attack on the naphthyl ring compared to unsubstituted naphthalene (B1677914).

The directing effect of the rhodanine substituent on the naphthyl ring is complex. Generally, in electrophilic aromatic substitution of naphthalene, the α-positions (C4, C5, and C8) are kinetically favored over the β-positions (C2, C3, C6, and C7) due to the greater stability of the resulting carbocation intermediates. However, the bulky rhodanine group at the C1 position introduces significant steric hindrance, which can influence the position of electrophilic attack.

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 5-nitro- and 8-nitro-3-(1-naphthyl)rhodanine | Attack at the electronically favored α-positions of the other ring, avoiding steric hindrance from the rhodanine substituent. |

| Br₂/FeBr₃ (Bromination) | 5-bromo- and 8-bromo-3-(1-naphthyl)rhodanine | Similar to nitration, substitution occurs on the unsubstituted ring at the most reactive positions. |

| SO₃/H₂SO₄ (Sulfonation) | 5-sulfonic acid- and 8-sulfonic acid-3-(1-naphthyl)rhodanine | Thermodynamic control might favor the less sterically hindered 5-position. |

The thioamide functional group within the rhodanine ring is susceptible to nucleophilic attack. The carbon atom of the thiocarbonyl group (C=S) is electrophilic and can be attacked by various nucleophiles. This reactivity is a key aspect of the chemical behavior of rhodanine derivatives.

Nucleophilic addition to the thioamide can lead to a variety of transformations, including hydrolysis, aminolysis, and reactions with other nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the C=S bond, forming a tetrahedral intermediate. This intermediate can then collapse, leading to the final product.

For 3-(1-naphthyl)rhodanine, the bulky naphthyl group may sterically hinder the approach of nucleophiles to the thioamide carbon, potentially reducing the reaction rate compared to rhodanines with smaller N-substituents.

Reaction Mechanisms Involving Exocyclic Sulfur and Oxygen Atoms

The exocyclic sulfur and oxygen atoms of the rhodanine ring play a crucial role in its reactivity, particularly in tautomeric equilibria and subsequent reactions.

Rhodanine derivatives can undergo hydrolysis to form enethiols. nih.govresearchgate.netnih.gov This process is pH-dependent and can occur spontaneously in aqueous solutions. nih.govresearchgate.net The resulting enethiol is a reactive intermediate that can participate in further chemical transformations. The tautomerism involves the conversion of the thioketone form of the rhodanine to its enethiol isomer.

Recent studies have shown that rhodanine-derived enethiols can undergo dimerization, particularly in solvents like DMSO. nih.govresearchgate.net These dimerization reactions can lead to the formation of 1,3-dithiolanes and mixed disulfides. nih.govresearchgate.net The proposed mechanism for these dimerizations involves a common thioketone intermediate. nih.gov The reaction rate and the ratio of the dithiolane to the mixed disulfide products are dependent on the nature of the aryl substituent on the rhodanine ring. nih.gov

The formation of these dimers highlights the complex reactivity of rhodanine derivatives and their hydrolysis products. The substitution pattern on the aryl group can influence the electronic properties and steric environment of the enethiol intermediate, thereby affecting the dimerization pathway.

| Dimerization Product | Proposed Mechanistic Feature | Influence of Aryl Substituent |

| 1,3-Dithiolane | Involves a common thioketone intermediate. nih.gov | The electronic nature of the aryl group can affect the stability of intermediates and the reaction rate. nih.gov |

| Mixed Disulfide | Also proceeds through the common thioketone intermediate. nih.gov | The steric bulk of the aryl group can influence the product ratio. nih.gov |

Catalytic Transformations of Rhodanine Derivatives

Rhodanine derivatives can be subjected to various catalytic transformations to modify their structure and properties. While specific catalytic transformations of 3-(1-naphthyl)rhodanine are not detailed in the provided search results, general catalytic methods applicable to rhodanine derivatives include catalytic hydrogenation and other metal-catalyzed reactions.

Catalytic hydrogenation of the exocyclic double bond, if present at the 5-position of the rhodanine ring, is a common transformation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are typically used for such reductions. For 3-(1-naphthyl)rhodanine itself, which lacks this exocyclic double bond, catalytic hydrogenation could potentially reduce the naphthyl ring under more forcing conditions.

Other catalytic reactions could involve cross-coupling reactions to further functionalize the naphthyl moiety, assuming a suitable leaving group is present on the ring.

Base-Catalyzed Reactions

Base-catalyzed reactions are fundamental to the functionalization of rhodanine derivatives. The presence of a base can facilitate reactions such as one-pot coupling and cyclization processes for the synthesis of N-substituted rhodanines. nih.gov For instance, the synthesis of 5-unsubstituted rhodanines can be achieved through a multicomponent reaction of a primary amine, carbon disulfide, and a suitable electrophile, a process that is significantly influenced by the choice of base. nih.gov

Experimental studies have shown that various bases can promote these reactions, with tertiary amines like triethylamine (Et₃N) often providing high yields. nih.gov In the absence of a base, the desired product formation is typically not observed, highlighting the crucial role of the catalyst in activating the substrates. nih.gov

A proposed mechanism for a base-assisted one-pot synthesis is initiated by the nucleophilic attack of a primary amine on carbon disulfide. The resulting dithiocarbamate (B8719985) intermediate is then acted upon by the base, which facilitates subsequent intramolecular cyclization and rearrangement steps to form the final N-substituted rhodanine ring. nih.gov

Another significant base-catalyzed transformation is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group at the C-5 position of the rhodanine ring with aldehydes or ketones. This reaction is a cornerstone for creating 5-ylidene rhodanine derivatives.

Furthermore, the base 1,4-diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst for various transformations involving rhodanine derivatives. nih.govacs.org It can promote complex reaction sequences, demonstrating its utility in synthesizing more elaborate molecular architectures. nih.govacs.org

Sulfur-Promoted Reactions

Elemental sulfur, in combination with a base like DABCO, can promote efficient reactions for the synthesis of aminoalkylidene rhodanines from alkylidene rhodanines and isothiocyanates. nih.govacs.orgnih.govtiu.edu.iq This transformation proceeds through a tandem process that involves sulfurative annulation, ring-opening via the liberation of a carbon disulfide (CS₂) molecule, and subsequent olefination. nih.govacs.org

The proposed mechanism for this reaction begins with the formation of a DABCO-sulfur adduct. acs.org This adduct then acts as a nucleophile, attacking the isothiocyanate to form a zwitterionic dithiocarbamate intermediate. acs.org This intermediate subsequently undergoes a nucleophilic addition to the alkylidene rhodanine, leading to a spiro intermediate after cyclization and elimination of sulfur. acs.org The final step is a DABCO-catalyzed liberation of a CS₂ molecule from the spiro intermediate to yield the aminoalkylidene rhodanine product. acs.org

This reaction is valued for its operational simplicity, chemo- and stereoselectivity, and the ability to produce synthetically useful yields, extending the application of alkylidene rhodanines in organic synthesis. nih.govacs.org

Stability and Degradation Pathways of 3-(1-Naphthyl)rhodanine Analogues

The stability of rhodanine derivatives is a critical factor, particularly in the context of their application in medicinal chemistry. Studies on rhodanine-3-acetic acid amides and related analogues have revealed potential degradation pathways.

One observed degradation pathway is the hydrolysis of the rhodanine-3-acetic acid and amide derivatives to their corresponding enethiols. This hydrolysis can be partial and may even be enzyme-catalyzed in biological systems. The extent of this hydrolysis can vary between different analogues, which may in part explain differences in their biological activities.

For example, decomposition of certain rhodanine analogues has been observed in solvents like DMSO. To mitigate this instability during biochemical assays, the corresponding sodium salts are sometimes prepared immediately before use. From a storage perspective, some rhodanine analogues show good stability as crystalline solids in their acid form.

The stability can also be influenced by the specific substituents on the rhodanine core. For instance, a 2,4-dioxo-1,3-thiazolidin analogue of a rhodanine compound did not show signs of hydrolysis via NMR analysis over the timescale of inhibition studies, suggesting greater stability compared to its thione counterpart. NMR time course experiments are a valuable tool for monitoring the stability of these compounds in buffered aqueous solutions.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For "Rhodanine, 3-(1-naphthyl)-", both ¹H and ¹³C NMR would provide definitive evidence for the presence and connectivity of the rhodanine (B49660) and 1-naphthyl groups.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of "Rhodanine, 3-(1-naphthyl)-", specific proton signals are anticipated. The rhodanine ring itself contains a methylene (B1212753) group (-CH₂-). These protons would typically appear as a singlet in the spectral region of approximately 4.0-5.0 ppm, although the exact chemical shift can be influenced by the solvent and electronic effects of the neighboring sulfur and carbonyl groups.

The 1-naphthyl group presents a more complex set of signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The seven protons on the naphthalene (B1677914) ring system would exhibit a series of multiplets (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The proton at the C8 position of the naphthyl ring is expected to be significantly deshielded and appear at the lowest field (highest ppm value) due to its peri-interaction with the substituent at C1.

Table 1: Predicted ¹H NMR Chemical Shifts for Rhodanine, 3-(1-naphthyl)-

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Rhodanine CH₂ | 4.0 - 5.0 | Singlet (s) |

| Naphthyl Ar-H | 7.0 - 8.5 | Multiplets (m) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "Rhodanine, 3-(1-naphthyl)-", distinct signals for the rhodanine ring carbons and the ten naphthyl carbons would be expected. The rhodanine ring contains three characteristic carbons: a thiocarbonyl carbon (C=S), a carbonyl carbon (C=O), and a methylene carbon (-CH₂-). The thiocarbonyl carbon is the most deshielded, typically appearing in the range of 190-205 ppm. The carbonyl carbon signal is expected around 165-175 ppm, while the methylene carbon would appear much further upfield.

The ten carbons of the 1-naphthyl group would produce a series of signals in the aromatic region, generally between 120 and 140 ppm. The chemical shifts would be distinct for each carbon due to the unique electronic environment of each position on the fused ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for Rhodanine, 3-(1-naphthyl)-

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Rhodanine C=S | 190 - 205 |

| Rhodanine C=O | 165 - 175 |

| Naphthyl C (quaternary) | 130 - 145 |

| Naphthyl C-H (aromatic) | 120 - 130 |

| Rhodanine CH₂ | 35 - 45 |

2D NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, especially within the complex naphthyl spin system, two-dimensional (2D) NMR techniques are invaluable. mdpi.com Experiments such as Correlation Spectroscopy (COSY) would reveal ¹H-¹H coupling networks, helping to trace the connectivity of the protons on the naphthalene ring. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range (2-3 bond) correlations between protons and carbons. These techniques would be instrumental in definitively assigning the signals of the isomeric positions on the naphthyl group.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "Rhodanine, 3-(1-naphthyl)-" would be dominated by characteristic absorption bands corresponding to the vibrations of its key functional groups.

A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹. Another key feature would be the C=S (thiocarbonyl) stretching vibration, which typically appears in the 1250-1020 cm⁻¹ range. The spectrum would also show C-N stretching vibrations and vibrations associated with the C-S bonds. The aromatic naphthyl group would give rise to several characteristic bands, including C=C stretching vibrations within the ring (around 1600-1450 cm⁻¹) and C-H stretching vibrations for the aromatic protons (just above 3000 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for Rhodanine, 3-(1-naphthyl)-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Amide C=O Stretch | 1700 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Thiocarbonyl C=S Stretch | 1020 - 1250 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "Rhodanine, 3-(1-naphthyl)-", high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula (C₁₃H₉NOS₂).

The mass spectrum would show a prominent peak for the molecular ion [M]⁺. Furthermore, the fragmentation pattern observed in the spectrum would offer structural clues. Common fragmentation pathways would likely involve the cleavage of the naphthyl group from the rhodanine ring, leading to fragment ions corresponding to the naphthyl cation and the rhodanine radical cation or its fragments. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, would provide additional confirmation of the presence of two sulfur atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula by measuring its mass with extremely high accuracy. For Rhodanine, 3-(1-naphthyl)-, which has the molecular formula C₁₃H₉NOS₂, HRMS is used to determine the exact mass of its molecular ion.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉NOS₂ |

| Theoretical Exact Mass (Monoisotopic) | 259.01256 Da |

| Expected [M+H]⁺ Ion | 260.02033 Da |

| Expected [M+Na]⁺ Ion | 282.00228 Da |

Beyond formula confirmation, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural validation by identifying characteristic fragments corresponding to the naphthyl and rhodanine moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of Rhodanine, 3-(1-naphthyl)- is dictated by the electronic transitions within its constituent chromophores: the rhodanine ring and the naphthalene system.

The key electronic transitions expected for this molecule are:

π → π* transitions: These high-energy transitions occur within the aromatic naphthalene ring and the conjugated system of the rhodanine moiety. They typically result in strong absorption bands.

n → π* transitions: These transitions involve the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms of the rhodanine ring being excited into an anti-bonding π* orbital. These are generally of lower energy and intensity compared to π → π* transitions.

| Expected Transition Type | Associated Chromophore | Anticipated Spectral Region |

|---|---|---|

| π → π | Naphthalene Ring | UV Region |

| π → π | Conjugated Rhodanine System | UV / Visible Region |

| n → π* | Heteroatoms (N, O, S) in Rhodanine Ring | Near-UV / Visible Region |

Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy provides information on the photophysical properties of a molecule by measuring the light it emits after being electronically excited. Many rhodanine derivatives are known to be fluorescent, and their emission characteristics are highly dependent on their molecular structure and environment. semanticscholar.org The photophysical behavior of Rhodanine, 3-(1-naphthyl)- would be characterized by several key parameters.

Emission Spectrum: Upon excitation at a wavelength corresponding to an absorption band, the molecule is expected to emit light at a longer wavelength. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Naphthalimide derivatives, which also feature a naphthalene core, can exhibit high quantum efficiencies. mdpi.com

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Time-resolved fluorescence experiments on related naphthalimide derivatives have yielded lifetimes in the range of 0.5 to 9 nanoseconds. mdpi.com

The fluorescence properties are often sensitive to solvent polarity, with changes in the emission spectrum providing insight into the dipole moments of the ground and excited states. rsc.org While specific experimental data for Rhodanine, 3-(1-naphthyl)- is not detailed in the available literature, analysis of related compounds suggests it possesses potential for interesting photophysical behavior worthy of investigation. semanticscholar.orgnih.gov

| Photophysical Parameter | Description |

|---|---|

| Excitation Wavelength (λ_ex) | Wavelength of light used to excite the molecule, typically at an absorption maximum. |

| Emission Wavelength (λ_em) | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. |

| Quantum Yield (Φ_F) | The efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ_F) | The characteristic time a molecule remains in the excited state. |

Theoretical and Computational Investigations of 3 1 Naphthyl Rhodanine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the electronic characteristics and reactivity of 3-(1-naphthyl)rhodanine.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's reactivity and kinetic stability. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. rsc.org In rhodanine (B49660) derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. DFT calculations are used to determine these energy values, providing a quantitative measure of the molecule's electronic properties. mdpi.com

Table 1: FMO Parameters for a Representative Rhodanine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.909 |

| ELUMO | -2.471 |

| Energy Gap (ΔE) | 3.438 |

Note: Data is for a representative rhodanine derivative (Compound 4) from a comparative study to illustrate typical values. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the molecule's surface, with different colors indicating regions of varying electron density. Typically, red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. libretexts.org

For 3-(1-naphthyl)rhodanine, an MEP map would likely show negative potential around the carbonyl oxygen and the exocyclic sulfur atom of the rhodanine ring, identifying them as key sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms on the naphthyl ring and the N-H group (if present in a tautomeric form) would exhibit positive potential. MEP analysis is invaluable for understanding non-covalent interactions, such as those involved in ligand-receptor binding. chemrxiv.org

From the energies of the frontier orbitals, several quantum chemical parameters, known as global reactivity descriptors, can be calculated to quantify a molecule's reactivity. mdpi.commdpi.com These descriptors, derived from conceptual DFT, provide insights into the stability and reactivity trends of molecules. researchgate.netdntb.gov.ua

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO – EHOMO) / 2. Hard molecules have a large energy gap.

Global Softness (σ): The reciprocal of chemical hardness (σ = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors help in comparing the reactivity of different molecules within a series. researchgate.net

Table 2: Global Reactivity Descriptors for a Representative Rhodanine Derivative

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -4.190 |

| Electronegativity | χ | 4.190 |

| Chemical Hardness | η | 1.719 |

| Global Softness | σ | 0.582 |

| Electrophilicity Index | ω | 5.107 |

Note: Data is for a representative rhodanine derivative (Compound 4) from a comparative study to illustrate typical values. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as 3-(1-naphthyl)rhodanine, interacts with a biological target, typically a protein or enzyme. nih.govresearchgate.net These studies are crucial in drug discovery for identifying potential inhibitors and understanding their mechanism of action at a molecular level. semanticscholar.orgscispace.com

Molecular docking simulations place the ligand into the binding site of a protein and evaluate the feasibility of the interaction by calculating a binding score, which estimates the binding affinity. nih.gov The results reveal the preferred orientation of the ligand (binding mode) and the specific non-covalent interactions that stabilize the ligand-protein complex. rowansci.comtue.nl

For rhodanine derivatives, these interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein's amino acid residues.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand, such as the naphthyl ring, and hydrophobic residues (e.g., Leucine, Isoleucine, Valine) in the protein's binding pocket.

π-π Stacking: An interaction between aromatic rings, such as the naphthyl group of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Studies on naphthalene-based inhibitors have shown that the naphthyl group can fit into hydrophobic pockets within the active site of enzymes, contributing significantly to binding affinity. researchgate.net For example, in studies targeting various enzymes, the rhodanine core often forms key hydrogen bonds, while the N-3 substituent, in this case, the 1-naphthyl group, determines specificity and additional hydrophobic contacts. mdpi.comnih.gov

Table 3: Example of Ligand-Protein Interactions from a Docking Study of a Rhodanine Derivative

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Binding Score (kcal/mol) |

|---|---|---|---|

| Fungal Protein Mannosyl Transferase 1 (PMT1) | Specific residues in the active site | Hydrogen Bonding, Hydrophobic | Not Specified |

| Prostate Cancer Target (e.g., 3VHE) | Key active site residues | Not Specified | Not Specified |

Note: This table represents the types of interactions and targets commonly investigated for rhodanine derivatives, as specific docking data for 3-(1-naphthyl)rhodanine was not detailed in the provided search context. researchgate.netnih.gov

Conformational Analysis and Stability of Isomers

The theoretical investigation into the conformational landscape of 3-(1-Naphthyl)rhodanine is crucial for understanding its three-dimensional structure and its influence on the compound's properties. Conformational isomers, or conformers, arise from the rotation around single bonds. For 3-(1-Naphthyl)rhodanine, the most significant conformational flexibility originates from the rotation around the single bond connecting the nitrogen atom of the rhodanine ring and the C1 carbon of the naphthyl group.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics force-field calculations, are standard tools for exploring the potential energy surface of such molecules. rsc.orgnih.gov These calculations can identify stable conformers, which correspond to energy minima, and the transition states that connect them. An X-ray crystallographic study on a related compound, 3-neopentyl-5-phenylrhodanine, revealed that computational calculations could successfully predict the most stable conformer, which in that case was stabilized by an attractive steric effect. rsc.org

For 3-(1-Naphthyl)rhodanine, the primary conformers would be defined by the dihedral angle between the rhodanine ring and the naphthyl ring. The relative stability of these isomers is determined by a balance of steric hindrance between the hydrogens on the naphthyl ring and the rhodanine core, particularly the carbonyl and thiocarbonyl groups, and electronic effects. Hindered rotation of a naphthyl ring has been observed in other N-naphthyl substituted heterocyclic systems, leading to conformationally distinct and biologically significant isomers. nih.gov

A computational analysis would typically involve a systematic scan of the dihedral angle, followed by geometry optimization for each identified minimum. The relative energies of these optimized structures provide insight into the population of each conformer at thermal equilibrium. Frequency calculations are also performed to confirm that the structures are true minima (having no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy. researchgate.net

The results of such an analysis are often presented in a data table summarizing the key parameters for the most stable conformers.

Table 1: Representative Data from a Theoretical Conformational Analysis of 3-(1-Naphthyl)rhodanine (Note: The following data is illustrative of the output from a typical computational study and is based on principles from related molecules. Specific experimental or calculated values for this exact compound are not available in the cited literature.)

| Conformer | Dihedral Angle (Rhodanine-N-C1-C2) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) |

|---|---|---|---|---|

| I (Global Minimum) | ~60° | 0.00 | 3.5 | ~75% |

| II | ~120° | 1.50 | 3.2 | ~20% |

| III | ~240° | 2.50 | 3.8 | ~5% |

Theoretical Study of Photophysical Properties

The photophysical properties of 3-(1-Naphthyl)rhodanine can be extensively investigated using quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This computational method is effective for predicting the electronic absorption spectra, understanding the nature of electronic transitions, and exploring the pathways for excited-state decay. scilit.com

A theoretical study would begin with the optimized ground-state geometry of the most stable conformer. TD-DFT calculations are then performed to compute the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the character of the electronic transitions (e.g., π→π* or n→π*). mdpi.com In many rhodanine derivatives, the primary absorption bands in the UV-visible region are attributed to intramolecular charge transfer (ICT) transitions. researchgate.netresearchgate.net

Furthermore, computational studies on rhodanine-based photoswitches have revealed complex excited-state dynamics that occur after the initial photoexcitation. researchgate.netchemrxiv.org Upon excitation to the bright ππ* state (S2), these molecules can undergo ultrafast internal conversion to a lower-lying singlet state (S1) on a sub-picosecond timescale. researchgate.net The subsequent relaxation back to the ground state is often not direct and can be significantly slower, involving intermediate states. researchgate.netchemrxiv.org Calculations suggest that a triplet-mediated isomerization pathway can be responsible for these slow dynamics, where the triplet state is populated via intersystem crossing from a nearly degenerate nπ* state. researchgate.net A theoretical investigation of 3-(1-Naphthyl)rhodanine would explore these potential pathways to build a complete picture of its photophysical behavior.

The key predicted photophysical data are typically summarized for comparison with experimental spectroscopic measurements.

Table 2: Representative Data from a TD-DFT Calculation on 3-(1-Naphthyl)rhodanine (Note: The following data is illustrative of the output from a typical TD-DFT study and is based on principles from related molecules. Specific experimental or calculated values for this exact compound are not available in the cited literature.)

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|---|---|

| S0 → S1 | 410 | 3.02 | 0.05 | HOMO-1 → LUMO | n→π |

| S0 → S2 | 355 | 3.49 | 0.85 | HOMO → LUMO | π→π (ICT) |

| S0 → S3 | 290 | 4.27 | 0.40 | HOMO → LUMO+1 | π→π* |

Coordination and Supramolecular Chemistry of Rhodanine Derivatives

Metal Ion Complexation and Binding Stoichiometry

The rhodanine (B49660) scaffold possesses several potential coordination sites, including the exocyclic sulfur atom, the endocyclic nitrogen atom, and the carbonyl oxygen atom. mdpi.com This allows for diverse binding modes with various metal ions. The nature of the substituent at the N-3 position can modulate the electron density on these donor atoms and influence the stability and stoichiometry of the resulting metal complexes.

Interactions with Transition Metal Ions (e.g., Fe³⁺, Ag⁺, Hg²⁺, Cu²⁺)

Rhodanine derivatives have demonstrated a strong affinity for various transition metal ions. The soft sulfur donor atom in the rhodanine ring suggests a preference for soft metal ions like Ag⁺ and Hg²⁺, while the hard carbonyl oxygen can coordinate with hard metal ions like Fe³⁺. The presence of the nitrogen atom also contributes to the chelating ability of the rhodanine core. mdpi.com

Studies on rhodanine-based azo dyes containing a naphthalene (B1677914) ring have shown significant interaction with Fe³⁺ ions. mdpi.comresearchgate.net Spectroscopic analyses, including UV-Vis, fluorescence, IR, and NMR, have confirmed the coordination between Fe³⁺ and the nitrogen and oxygen atoms of the rhodanine moiety. researchgate.net Specifically, NMR and IR analyses of a rhodanine-based azo dye confirmed that coordination with Fe³⁺ occurs through the nitrogen atom of the hydrazone group and the oxygen atom of the carbonyl group. researchgate.net While direct studies on "Rhodanine, 3-(1-naphthyl)-" are limited, the fundamental coordination behavior is expected to be similar.

The interaction of rhodanine derivatives with other transition metals such as Cu²⁺, Ag⁺, and Hg²⁺ has also been reported. For instance, some rhodanine derivatives have been observed to form precipitates with Ag⁺, Cu²⁺, and Hg²⁺, indicating complex formation. asianpubs.org Triarylamine rhodanine derivatives have been shown to selectively detect Ag⁺ and Hg²⁺ ions in aqueous solutions. acs.org The binding is proposed to occur through the rhodanine-3-acetic acid moiety, which provides a suitable coordination environment. acs.org

Development of Rhodanine-Based Chemosensors

The ability of rhodanine derivatives to exhibit distinct optical changes upon complexation with metal ions has led to their development as chemosensors. mdpi.commdpi.com The 1-naphthyl group in "Rhodanine, 3-(1-naphthyl)-" can act as a signaling unit, contributing to the chromogenic and fluorogenic responses of the sensor.

Chromogenic and Fluorogenic Sensing Mechanisms

The sensing mechanism of rhodanine-based chemosensors often involves a change in the electronic properties of the molecule upon metal ion binding. This can manifest as a color change (chromogenic sensing) or a change in fluorescence intensity (fluorogenic sensing).

Chromogenic Sensing: The binding of a metal ion to the rhodanine core can alter the intramolecular charge transfer (ICT) characteristics of the molecule. This change in electron distribution leads to a shift in the absorption spectrum, resulting in a visible color change. For example, triarylamine rhodanine derivatives exhibit a color change from yellow to purple in the presence of Ag⁺ and become colorless with Hg²⁺. acs.org This distinct visual response allows for naked-eye detection of the metal ions. acs.org

Fluorogenic Sensing: The fluorescence of rhodanine derivatives can be either quenched or enhanced upon metal ion binding.

Fluorescence Quenching: In some cases, the complexation with a paramagnetic metal ion like Fe³⁺ can lead to fluorescence quenching. researchgate.net This quenching can be attributed to energy transfer from the excited fluorophore to the metal ion or an increase in non-radiative decay pathways.

Chelation-Enhanced Fluorescence (CHEF): Conversely, binding to certain metal ions can restrict the internal rotation or other non-radiative decay processes within the molecule, leading to an enhancement of fluorescence emission. mdpi.com This "turn-on" fluorescence response is highly desirable for sensitive detection. For instance, a rhodamine-derived chemosensor was developed for the detection of Ag⁺ ions based on the CHEF mechanism. mdpi.com

The specific mechanism, whether chromogenic or fluorogenic, and whether it is a "turn-on" or "turn-off" response, is highly dependent on the molecular design of the sensor and the nature of the target metal ion.

Selectivity and Sensitivity of Rhodanine Chemosensors

A crucial aspect of a chemosensor is its selectivity (the ability to detect a specific analyte in the presence of other competing species) and its sensitivity (the lowest concentration of the analyte that can be detected).

Rhodanine-based chemosensors have demonstrated high selectivity for specific metal ions. For example, certain rhodanine azo dyes with a naphthalene ring have shown high selectivity for Fe³⁺ over other transition metal ions like Co²⁺, Cu²⁺, Zn²⁺, and Ni²⁺. mdpi.com This selectivity is attributed to the specific coordination geometry and electronic requirements of the Fe³⁺ ion, which are best met by the ligand. Similarly, triarylamine rhodanine sensors have been developed for the discriminative detection of Ag⁺ and Hg²⁺. acs.org

The sensitivity of these sensors is often characterized by their limit of detection (LOD). Rhodanine-based chemosensors have achieved low detection limits for various metal ions. For instance, a rhodanine azo dye exhibited a detection limit of 5.14 µM for Fe³⁺. mdpi.com Another rhodanine-based azo dye reported a similar detection limit of 7.05 µM for Fe³⁺. researchgate.net For Ag⁺ and Hg²⁺, triarylamine rhodanine sensors have achieved even lower detection limits of 0.06 ppm and 0.02 ppm, respectively. acs.org

The following table summarizes the performance of some rhodanine-based chemosensors for different metal ions.

| Rhodanine Derivative Type | Target Metal Ion | Binding Stoichiometry (Ligand:Metal) | Limit of Detection (LOD) |

| Rhodanine azo dye with naphthalene ring | Fe³⁺ | 1:2 | 5.14 µM mdpi.com |

| Rhodanine-based azo dye | Fe³⁺ | 1:2 | 7.05 µM researchgate.net |

| Triarylamine rhodanine derivative | Ag⁺ | Not specified | 0.06 ppm acs.org |

| Triarylamine rhodanine derivative | Hg²⁺ | Not specified | 0.02 ppm acs.org |

| Rhodamine-derived sensor | Ag⁺ | 1:1 | Not specified mdpi.com |

| Naphthyl thiourea-based sensor | Ag⁺ | 2:1 | 3.82 µM mdpi.com |

Supramolecular Assemblies Involving Rhodanine Scaffolds

The ability of rhodanine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive components for the construction of supramolecular assemblies. The planar and aromatic nature of the 1-naphthyl group in "Rhodanine, 3-(1-naphthyl)-" can facilitate π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures.

While the direct study of supramolecular assemblies of "Rhodanine, 3-(1-naphthyl)-" is not extensively documented, related systems provide insights into their potential. For instance, the formation of supramolecular gels triggered by halogen bonding has been demonstrated in systems containing urea (B33335) moieties, which share some functional similarities with the rhodanine core in terms of hydrogen bonding capabilities. worktribe.com Metal coordination can also be a driving force for the formation of supramolecular structures. For example, bis(pyridyl urea) compounds, which are poor gelators on their own, can form metallogels in the presence of metal ions like copper(II) and silver(I). worktribe.com This suggests that the coordination of "Rhodanine, 3-(1-naphthyl)-" with metal ions could potentially lead to the formation of metallo-supramolecular assemblies with interesting properties.

The concept of host-guest chemistry, a cornerstone of supramolecular chemistry, has been explored with large macrocycles complexing with guest molecules. nih.gov While not directly involving rhodanine, this highlights the potential for rhodanine derivatives with appropriate functionalization to be incorporated into larger supramolecular architectures.

Applications in Advanced Materials Science Research

Utilization in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells are a type of photoelectrochemical cell that utilizes a photosensitive dye adsorbed onto a wide-bandgap semiconductor to convert solar energy into electrical energy. The design of the dye is crucial for the cell's performance, typically following a donor-π-acceptor (D-π-A) architecture. In this framework, rhodanine (B49660) derivatives are often employed as the electron acceptor and anchoring group to the semiconductor surface. psu.edursc.org

Biological Activity Research: Mechanisms, Molecular Targets, and Structure Activity Relationships Sar

Antibacterial Activity Research

The antibacterial potential of rhodanine (B49660) derivatives has been a significant area of study, with research indicating that their efficacy is highly dependent on the bacterial type, particularly the structure of the cell wall.

Rhodanine derivatives have demonstrated potent bactericidal activity against a range of Gram-positive pathogens, including strains resistant to conventional antibiotics. nih.govnih.gov Studies have confirmed that certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov

In one study, a series of seven rhodanine derivatives (Rh 1-7) were shown to exhibit bactericidal effects on Gram-positive bacteria. nih.gov Compound Rh 2, in particular, displayed significant activity against various MRSA and VRSA strains with a minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) of 4 μM. nih.gov It was also effective against Staphylococcus epidermidis (MIC = 4 μM) and VRE strains (MIC90 = 8 μM). nih.gov Furthermore, rhodanine compounds showed potent activity against Bacillus species, including Bacillus anthracis, with MICs ranging from 2-8 μM, and against Clostridium difficile. nih.govnih.gov The antibacterial activity of these compounds tends to be more pronounced against Gram-positive species compared to Gram-negative species, a difference often attributed to variations in their cell wall structures. oatext.com

| Bacterial Strain | MIC Value (μM) |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 (MIC90) |

| Vancomycin-Resistant Staphylococcus aureus (VRSA) | 4 (MIC90) |

| Staphylococcus epidermidis | 4 |

| Vancomycin-Resistant Enterococcus (VRE) | 8 (MIC90) |

| Bacillus spp. | 2-8 |

In contrast to their efficacy against Gram-positive bacteria, many rhodanine derivatives exhibit limited to no activity against Gram-negative pathogens. nih.gov In a comprehensive study, several rhodanine compounds showed no antimicrobial activity (MIC > 128 μM) against various Gram-negative bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov This resistance is likely due to the structural differences in the bacterial cell envelope, particularly the presence of an outer membrane in Gram-negative bacteria which can act as a permeability barrier. nih.gov

However, some studies have reported moderate growth inhibitory effects of other novel rhodanine-based amide derivatives against E. coli and P. aeruginosa. oatext.com This suggests that specific structural modifications to the rhodanine core might overcome the resistance mechanisms of Gram-negative bacteria, although this class of compounds is generally more effective against Gram-positive organisms. oatext.com

One of the key mechanisms underlying the antibacterial activity of rhodanine derivatives is the inhibition of penicillin-binding proteins (PBPs). nih.gov PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. mdpi.commdpi.com By targeting these enzymes, rhodanine compounds disrupt cell wall integrity, leading to bacterial cell death.

Arylalkylidene rhodanines, a class of non-β-lactam compounds, have been identified as inhibitors of cell wall synthesis. nih.gov Research has shown these derivatives can inhibit the activity of several PBPs, including:

E. coli PBP 3 and PBP 5

Streptococcus pneumoniae PBP 2x

Low-affinity PBP 2a of S. aureus nih.gov

The inhibition of PBP 2x by some of these compounds appeared to be noncompetitive. nih.gov This interaction with PBPs represents an attractive therapeutic strategy, as these enzymes are located on the outer surface of the cytoplasmic membrane and are specific to prokaryotes. nih.gov

Beyond PBPs, rhodanine derivatives have been found to interact with other bacterial enzymes. For instance, some rhodanines have been reported to inhibit class C β-lactamases, enzymes that confer resistance to β-lactam antibiotics in Gram-negative bacteria. nih.govekb.eg Other research has pointed to the inhibition of bacterial sortases, which are transpeptidases that anchor cell wall proteins in Gram-positive bacteria. ekb.eg While specific data on the interaction of Rhodanine, 3-(1-naphthyl)- with MurB Reductase is not detailed in the provided search results, the demonstrated ability of the rhodanine scaffold to inhibit a variety of bacterial enzymes underscores its potential as a versatile antibacterial agent.

Antifungal Activity Research

The antifungal activity of rhodanine derivatives appears to be highly dependent on their specific chemical structure. In one study, a series of seven rhodanine compounds demonstrated no significant antifungal activity against strains of Candida albicans (MIC > 64 μM). nih.govnih.gov

Conversely, other research has identified different rhodanine derivatives as potent antifungal agents. nih.govresearchgate.net Specifically, derivatives of rhodanine-3-acetic acid have been described as the first inhibitors of fungal protein mannosyl transferase 1 (PMT1). nih.govresearchgate.net PMT1 is an enzyme crucial for protein O-mannosylation, a process essential for the integrity of the fungal cell wall. nih.gov Certain compounds in this series were found to inhibit Candida albicans PMT1 with IC50 values in the 0.2-0.5 μM range, inducing morphological changes in the fungus that are consistent with the loss of transferase activity. nih.govresearchgate.net This highlights a key structure-activity relationship, where the N-acetic acid substitution is critical for this specific antifungal mechanism.

Anticancer and Antitumor Activity Research

The rhodanine scaffold is recognized as a privileged structure in medicinal chemistry for developing anticancer agents. researchgate.net Numerous studies have confirmed the potential of rhodanine-derived compounds in treating various cancers, often by inducing apoptosis in cancer cells while exhibiting negligible cytotoxicity against normal cells. researchgate.net

The anticancer activity of rhodanine derivatives has been evaluated against a variety of human cancer cell lines. For example, novel rhodanine-containing sorafenib (B1663141) analogs have shown potent antiproliferative activity against lung (A549, H460) and colon (HT29) cancer cell lines, with some derivatives demonstrating superior activity to the reference drug sorafenib. nih.gov Other derivatives have shown high antitumor activity against the MCF-7 human breast carcinoma cell line. nih.govresearchgate.net Structure-activity relationship studies indicate that substitutions on the rhodanine ring are critical. For instance, introducing a benzylidene moiety at the C-5 position can significantly increase cytotoxicity towards cancer cells like the HeLa human cervical cancer line. nih.gov

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung) | 0.8 |

| H460 (Lung) | 1.3 |

| HT29 (Colon) | 2.8 |

Structure-Activity Relationships for Antiproliferative Effects

Research into the structure-activity relationships (SAR) of rhodanine derivatives has provided valuable insights into the structural features crucial for their antiproliferative effects. Studies have consistently shown that substitutions at the 3- and 5-positions of the rhodanine ring are key determinants of cytotoxic activity. nih.gov

The introduction of substituents at both the 3- and 5-positions of the rhodanine scaffold generally leads to an increase in anticancer activity compared to monosubstituted derivatives. nih.gov For instance, the nature of the substituent at the 3-position can significantly influence potency. The presence of an N-3-substituted rhodanine has been confirmed to have antiproliferative activity. nih.gov

Furthermore, the moiety at the 5-position plays a critical role. The presence of a heteryl moiety at this position is often more favorable for good anticancer activity than an aryl substituent. nih.gov A notable example highlights the importance of the substituent at the 3-position of a pyrazole (B372694) moiety attached to the rhodanine core; a 3-naphthalene substitution resulted in substantial activity against human tumor cell lines, whereas a 3-phenyl substitution led to a significantly weaker agent. nih.gov This underscores the profound impact of specific aromatic systems on the antiproliferative profile of rhodanine-based compounds.

One derivative, 5-benzylidene-3-ethyl rhodanine (BTR-1), has been identified as an active anticancer agent that induces S-phase arrest and affects DNA replication in leukemic cells. nih.govnih.gov

Table 1: Structure-Activity Relationship Insights for Antiproliferative Effects of Rhodanine Derivatives

| Position of Substitution | Observation | Reference |

|---|---|---|

| 3- and 5-positions | Simultaneous substitution generally increases anticancer activity. | nih.gov |

| 3-position | N-3 substitution is confirmed to contribute to antiproliferative activity. | nih.gov |

| 5-position | A heteryl moiety is often more favorable for activity than an aryl substituent. | nih.gov |

| Specific Substituent | A 3-naphthalene substitution on a pyrazole moiety at the 5-position showed significantly higher activity than a 3-phenyl substitution. | nih.gov |

Proposed Molecular Targets in Cancer Pathways (e.g., DNA Intercalation, Topoisomerase Inhibition, EGFR)

The anticancer effects of rhodanine derivatives are believed to be mediated through various molecular mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).

DNA Intercalation: DNA intercalators are typically planar molecules that can insert themselves between the base pairs of DNA, leading to local structural changes that can disrupt DNA replication and transcription, ultimately triggering cell death. nih.govresearchgate.netbeilstein-journals.org Certain rhodanine-based compounds have been investigated as potential DNA intercalating agents, a property that contributes to their cytotoxic effects. nih.gov For example, glucosylated rhodanine derivatives have been suggested as potential therapeutic candidates against cancer due to their topoisomerase II and DNA intercalation activity. nih.gov

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological states of DNA during various cellular processes. mdpi.com Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which can induce apoptosis in rapidly dividing cancer cells. mdpi.com Rhodanine derivatives have been identified as a promising scaffold for the development of Topoisomerase II inhibitors. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. frontiersin.orgmdpi.comthemarkfoundation.org Consequently, EGFR is a significant target for anticancer drug development. nih.govmdpi.com Recent research has identified rhodanine derivatives that exert their anticancer activity through the inhibition of EGFR. mdpi.com The rhodanine scaffold is considered suitable for the design of novel VEGFR/EGFR inhibitors based on established pharmacophore models. mdpi.com

Antidiabetic Activity Research

Rhodanine-based compounds have emerged as a significant area of research for the development of novel antidiabetic agents. researchgate.netnih.govmdpi.comjaptronline.com The structural similarities between rhodanine and thiazolidinedione, a class of established antidiabetic drugs, have spurred interest in exploring their potential in managing diabetes and its complications. acs.org

Aldose Reductase Inhibition Studies

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions. nih.govnih.govresearchgate.netresearchgate.netopenmedicinalchemistryjournal.com This pathway converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.com Therefore, inhibiting aldose reductase is a key therapeutic strategy. nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.com

A number of rhodanine-3-acetamide derivatives have been synthesized and evaluated for their inhibitory activity against both aldose reductase (ALR2) and aldehyde reductase (ALR1). nih.govnih.govresearchgate.net Several of these compounds have demonstrated potent inhibition of aldose reductase, with some exhibiting higher inhibitory activity than the standard drug sulindac. nih.govnih.govresearchgate.net

Table 2: Aldose Reductase Inhibitory Activity of Selected Rhodanine-3-acetamide Derivatives

| Compound | ALR2 IC50 (µM) | Reference |

|---|---|---|

| 3a | Higher inhibition than standard | nih.govnih.govresearchgate.net |

| 3f | 0.12 ± 0.01 | nih.govnih.govresearchgate.net |

| Sulindac (Standard) | - | nih.govnih.govresearchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. nih.govnih.gov It is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs. nih.gov

Rhodanine derivatives have been identified as novel PPAR-γ agonists. nih.gov Through high-throughput screening, a rhodanine-containing compound was identified that displayed a binding affinity to PPAR-γ comparable to the well-known agonist BRL49653. nih.gov Subsequent synthesis and evaluation of a series of rhodanine derivatives led to the identification of compounds that demonstrated agonist activities in both cotransfection and pre-adipocyte differentiation assays. nih.gov To mitigate intrinsic cytotoxicities, the sulfur atom on the rhodanine ring was replaced with oxygen, which, while decreasing receptor-binding affinities, generally maintained agonist efficacies in cell-based assays. nih.gov

Antiviral Activity Research

The rhodanine scaffold has been recognized as a valuable heterocycle in medicinal chemistry, with research extending to its potential antiviral applications. researchgate.netnih.govnih.govdntb.gov.ua Studies have explored the efficacy of rhodanine-based compounds against a range of viruses. researchgate.net

In one study, novel rhodanine derivatives were synthesized and evaluated for their ability to inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1) and Herpes Simplex Virus-1 and -2 (HSV-1 and HSV-2). nih.gov The biological evaluation revealed that these compounds could inhibit the replication of these viruses at nanomolar concentrations. nih.gov Notably, some of the tested rhodanines were found to be significantly more active than the standard antiviral drug acyclovir (B1169) against HSV-2, with selectivity indexes ranging from 600 to 9400. nih.gov One particular compound demonstrated a potent anti-HSV-2 profile with an EC50 in the low nanomolar range (11.9 nM). nih.gov

Table 3: Antiviral Activity of a Selected Rhodanine Derivative against HSV-2

| Compound | EC50 (nM) | Selectivity Index | Reference |

|---|---|---|---|

| 2 | 11.9 | 9400 | nih.gov |

| 9d | - | 600 | nih.gov |

Hepatitis C Virus (HCV) NS3 Protease Inhibition

The Hepatitis C Virus (HCV) NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Research has indicated that arylalkylidene rhodanines can act as inhibitors of this serine protease. While specific inhibitory data for 3-(1-naphthyl)rhodanine against HCV NS3 protease is not extensively detailed in publicly available literature, the general structure-activity relationship (SAR) for this class of compounds suggests that bulky and hydrophobic groups on the rhodanine core can enhance selectivity towards the HCV NS3 protease over other serine proteases like chymotrypsin (B1334515) and plasmin. The 1-naphthyl group, being a large, hydrophobic moiety, is consistent with this trend, suggesting that Rhodanine, 3-(1-naphthyl)- could be a selective inhibitor of HCV NS3 protease. Further empirical studies are required to quantify its specific inhibitory concentration (IC50) and elucidate its precise binding mechanism within the active site of the enzyme.

HIV-1 Integrase and Cell Replication Inhibition

HIV-1 integrase is another critical enzyme for the replication of the human immunodeficiency virus, responsible for integrating the viral DNA into the host genome. Rhodanine-containing compounds have been identified as a promising class of HIV-1 integrase inhibitors. These compounds are thought to function by chelating the divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, which are essential for its catalytic activity. This chelation can disrupt the 3'-processing and strand transfer steps of the integration process.

Other Enzyme Inhibition Studies

Beyond its potential antiviral applications, the rhodanine scaffold and its derivatives have been investigated for their inhibitory effects on a range of other enzymes.

β-Lactamase Inhibition

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The rhodanine scaffold has been identified as a potential non-β-lactam inhibitor of these enzymes. The proposed mechanism of inhibition for some rhodanine derivatives involves the hydrolysis of the rhodanine ring to a thioenolate intermediate, which then acts as a potent inhibitor of metallo-β-lactamases by chelating the active site zinc ions.

While there is no specific literature detailing the activity of Rhodanine, 3-(1-naphthyl)- against β-lactamases, the general mechanism suggests that the electronic and steric properties of the 3-substituent can influence the susceptibility of the rhodanine ring to hydrolysis and the subsequent inhibitory activity of the thioenolate. Further research is necessary to determine if the 1-naphthyl substitution is favorable for this mode of action.

Histidine Decarboxylase Inhibition